molecular formula C22H21F2NO3S B11830507 tert-butyl 2-(2-((2,3-difluorobenzyl)thio)-4-oxoquinolin-1(4H)-yl)acetate

tert-butyl 2-(2-((2,3-difluorobenzyl)thio)-4-oxoquinolin-1(4H)-yl)acetate

Cat. No.: B11830507
M. Wt: 417.5 g/mol
InChI Key: AIYXUBDZDRMULI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 2-(2-((2,3-difluorobenzyl)thio)-4-oxoquinolin-1(4H)-yl)acetate: is a complex organic compound that features a quinoline core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(2-((2,3-difluorobenzyl)thio)-4-oxoquinolin-1(4H)-yl)acetate typically involves multiple steps. One common approach is to start with the preparation of the quinoline core, followed by the introduction of the difluorobenzylthio group and the tert-butyl ester group. The reaction conditions often involve the use of catalysts and specific reagents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(2-((2,3-difluorobenzyl)thio)-4-oxoquinolin-1(4H)-yl)acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: Common in organic synthesis, substitution reactions can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.

    Substitution: Conditions often involve the use of nucleophiles or electrophiles, depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated compounds.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 2-(2-((2,3-difluorobenzyl)thio)-4-oxoquinolin-1(4H)-yl)acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its potential as a pharmacophore makes it a candidate for drug discovery and development.

Medicine

In medicine, derivatives of this compound may exhibit biological activity that could be harnessed for therapeutic purposes. Research is ongoing to explore its potential as an anti-cancer or anti-inflammatory agent.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved stability or reactivity.

Mechanism of Action

The mechanism of action of tert-butyl 2-(2-((2,3-difluorobenzyl)thio)-4-oxoquinolin-1(4H)-yl)acetate involves its interaction with molecular targets, such as enzymes or receptors. The difluorobenzylthio group may play a crucial role in binding to these targets, while the quinoline core can modulate the compound’s overall activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 2-(2-((2,3-difluorobenzyl)thio)-4-oxoquinolin-1(4H)-yl)acetate
  • tert-Butyl 2-(2-((2,3-dichlorobenzyl)thio)-4-oxoquinolin-1(4H)-yl)acetate
  • tert-Butyl 2-(2-((2,3-dibromobenzyl)thio)-4-oxoquinolin-1(4H)-yl)acetate

Uniqueness

The uniqueness of this compound lies in its difluorobenzylthio group, which can impart distinct electronic and steric properties compared to its chloro or bromo analogs. These differences can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C22H21F2NO3S

Molecular Weight

417.5 g/mol

IUPAC Name

tert-butyl 2-[2-[(2,3-difluorophenyl)methylsulfanyl]-4-oxoquinolin-1-yl]acetate

InChI

InChI=1S/C22H21F2NO3S/c1-22(2,3)28-20(27)12-25-17-10-5-4-8-15(17)18(26)11-19(25)29-13-14-7-6-9-16(23)21(14)24/h4-11H,12-13H2,1-3H3

InChI Key

AIYXUBDZDRMULI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CN1C2=CC=CC=C2C(=O)C=C1SCC3=C(C(=CC=C3)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.